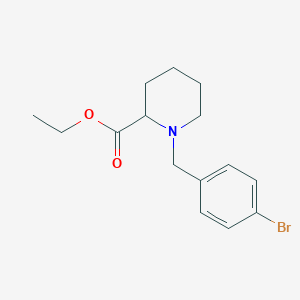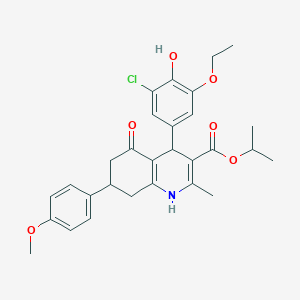
N-(4-chlorophenyl)-1-(phenylacetyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-chlorophenyl)-1-(phenylacetyl)-4-piperidinecarboxamide often involves the combination of arylcycloalkylamines with arylalkyl substituents, which are crucial pharmacophoric groups in antipsychotic agents. The potency and selectivity of these compounds at D2-like receptors can be significantly influenced by the structure of the arylalkyl moieties, although predictability of specific effects remains challenging. The composite structure of these molecules is key to their selectivity and potency at the receptors (Sikazwe et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound, characterized by arylcycloalkylamine and arylalkyl substituents, plays a significant role in its binding affinity and activity. The 3D arrangement of atoms within the molecule can affect how it interacts with biological targets, influencing both its efficacy and selectivity. Structural analysis techniques, including high-resolution magnetic resonance spectroscopy, provide insights into the conformation of the products and the impact of various substituents on the molecule's behavior (Issac & Tierney, 1996).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, including N-dealkylation, which is a common metabolic pathway for arylpiperazine derivatives. Such reactions are crucial for understanding the disposition and metabolism of the molecule, as well as its potential biological effects. Arylpiperazine derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of metabolites with diverse biological activities (Caccia, 2007).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-6-8-18(9-7-17)22-20(25)16-10-12-23(13-11-16)19(24)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWZVHRHEVWJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4921223.png)

![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)


![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)

![5-{5-chloro-2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921308.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4921317.png)
![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921319.png)